

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Ethyl-5-methylnonane*

Cat. No.: *B14066610*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of C12 branched alkanes. Dodecane (C12H26) has 355 structural isomers, and the degree and position of branching significantly influence its physical characteristics. Understanding these properties is crucial for applications ranging from solvent design and lubricant formulation to their use as inert excipients in drug delivery systems. This document details key quantitative data, outlines the experimental methodologies for their determination, and provides a visual representation of the structure-property relationships.

Core Physical Properties of C12 Alkanes

The physical properties of alkanes are primarily determined by the nature and strength of the intermolecular van der Waals forces. As the molecular weight of alkanes increases, these forces become stronger, leading to higher boiling points, melting points, densities, and viscosities. However, for isomers of the same carbon number, such as the C12 branched alkanes, the molecular structure, particularly the degree of branching, plays a pivotal role.

Data Presentation

The following tables summarize the key physical properties of n-dodecane and a selection of its branched isomers. These isomers have been chosen to illustrate the impact of varying degrees and positions of methyl and ethyl groups on the physical properties.

Table 1: Boiling and Melting Points of Selected C12 Alkane Isomers

Compound Name	CAS Number	Boiling Point (°C)	Melting Point (°C)
n-Dodecane	112-40-3	216.3	-9.6
2-Methylundecane	7045-71-8	210	-46.8
3-Methylundecane	1002-43-3	211	-58
2,4-Dimethyldecane	2801-84-5	200.4	-50.8 (estimate)
2,6-Dimethyldecane	13150-81-7	198–220	-
2,9-Dimethyldecane	1002-17-1	208	-
3,5-Dimethyldecane	17312-48-0	200	-50.8 (estimate)
3,6-Dimethyldecane	17312-53-7	201	-50.8 (estimate)
3,7-Dimethyldecane	17312-54-8	202	-50.8 (estimate)
4,6-Dimethyldecane	17312-49-1	-	-
2,2,4,6,6-Pentamethylheptane	13475-82-6	177.5	-

Table 2: Density and Viscosity of Selected C12 Alkane Isomers

Compound Name	Density (g/cm³ at 20°C)	Kinematic Viscosity (cSt at 20°C)
n-Dodecane	0.749	1.83
2-Methylundecane	~0.75	-
3-Methylundecane	0.749	-
2,4-Dimethyldecane	0.749	-
3,7-Dimethyldecane	0.7513	-
2,2,4,6,6-Pentamethylheptane	0.749	-

Note: Data for some isomers, particularly for viscosity and melting point, are not readily available in public databases. The provided data is compiled from various chemical information sources. Estimated values are noted where applicable.

Relationship Between Branching and Physical Properties

The degree of branching in an alkane isomer has a predictable effect on its physical properties. This relationship is a cornerstone of physical organic chemistry and is critical for selecting alkanes for specific applications.

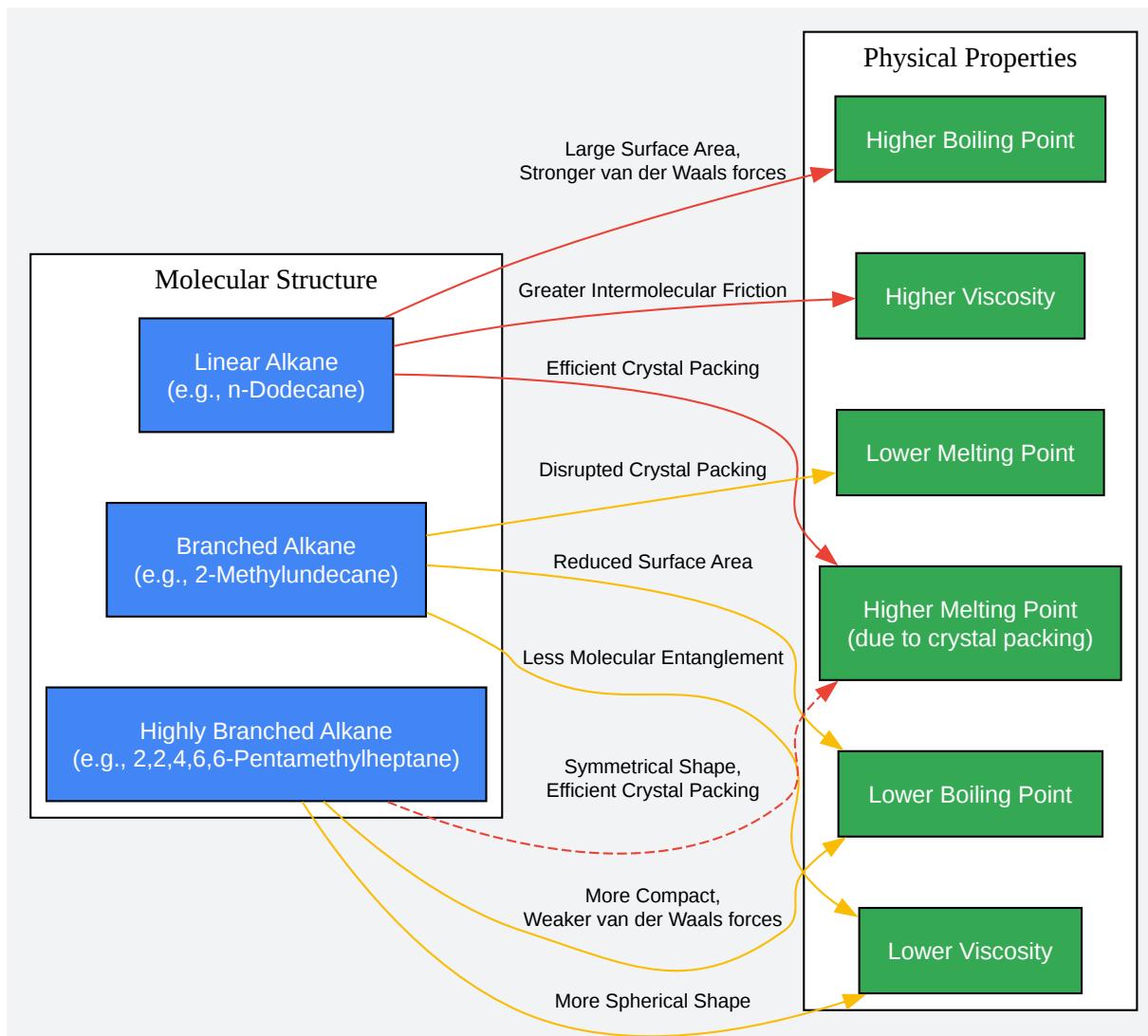

[Click to download full resolution via product page](#)

Figure 1: Relationship between alkane branching and physical properties.

As illustrated in the diagram, increased branching generally leads to a lower boiling point due to a decrease in the effective surface area for intermolecular interactions (van der Waals forces). Highly branched, more spherical molecules have weaker intermolecular forces

compared to their linear counterparts. The effect on melting point is more complex and depends on how well the molecule packs into a crystal lattice. Highly symmetrical, compact molecules can sometimes have higher melting points than their linear isomers. Viscosity also tends to decrease with increased branching as the more spherical shape allows molecules to move past each other with less entanglement.

Experimental Protocols

The determination of the physical properties of C12 branched alkanes relies on standardized experimental methods. The following sections provide an overview of the principles and procedures for measuring boiling point, melting point, density, and viscosity.

Boiling Point Determination (ASTM D86 & OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Standard methods for determining the boiling range of petroleum products are applicable to C12 alkanes.

Principle: A specified volume of the sample is distilled under controlled conditions. The vapor temperature is monitored with a calibrated temperature-measuring device as the distillation progresses. The temperatures at which the first drop of distillate is collected (Initial Boiling Point, IBP) and at various volume percentages of recovered liquid are recorded.

Apparatus:

- Distillation flask
- Condenser and cooling bath
- Flask support and heat source (heating mantle or burner)
- Calibrated temperature measuring device (thermometer or thermocouple)
- Graduated receiving cylinder

Procedure Outline:

- A 100 mL sample is measured into the distillation flask.

- The apparatus is assembled, ensuring the temperature sensor is correctly positioned.
- The sample is heated at a controlled rate.
- The temperature at which the first drop of condensate falls from the condenser is recorded as the IBP.
- The volume of distillate in the receiving cylinder is recorded as the temperature increases.
- The final boiling point (FBP) is the maximum temperature reached during the test.
- The recorded temperatures are corrected for barometric pressure.

Melting Point Determination (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Principle: A small, representative sample of the solid alkane is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed. Differential Scanning Calorimetry (DSC) is a common and precise method.

Apparatus (DSC Method):

- Differential Scanning Calorimeter
- Sample pans (aluminum or other inert material)
- Crimper for sealing pans

Procedure Outline:

- A small amount of the sample (typically 1-5 mg) is accurately weighed into a sample pan.
- The pan is hermetically sealed.
- The sample pan and an empty reference pan are placed in the DSC cell.

- The cell is heated at a constant, slow rate (e.g., 1-2 °C/min) through the expected melting range.
- The heat flow to the sample is monitored relative to the reference.
- The onset temperature of the endothermic melting peak is taken as the melting point.

Density Determination (ASTM D4052 & ISO 3675)

Density is the mass per unit volume of a substance. It is a fundamental physical property used for quality control and for converting volume to mass.

Principle (Digital Density Meter - ASTM D4052): A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the sample.

Apparatus:

- Digital density meter with an oscillating U-tube
- Thermostatically controlled bath or Peltier element to maintain a constant temperature
- Syringe or autosampler for sample injection

Procedure Outline:

- The instrument is calibrated with at least two reference standards (e.g., dry air and pure water).
- The sample is equilibrated to the measurement temperature.
- The sample is carefully injected into the U-tube, ensuring no air bubbles are present.
- The instrument measures the oscillation period and calculates the density.
- The cell is cleaned and dried before the next measurement.

Viscosity Determination (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. It is a critical property for lubricants and hydraulic fluids.

Principle: The time for a fixed volume of a liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type)
- Constant temperature bath with precise temperature control
- Timer with an accuracy of at least 0.1 seconds

Procedure Outline:

- A clean, dry, calibrated viscometer is selected appropriate for the expected viscosity of the sample.
- The viscometer is charged with the sample.
- The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.
- The sample is drawn up through the capillary to a point above the upper timing mark.
- The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.
- The measurement is repeated, and the average flow time is used to calculate the kinematic viscosity.
- Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Conclusion

The physical properties of C12 branched alkanes are intrinsically linked to their molecular structure. The degree and location of branching significantly influence boiling point, melting point, density, and viscosity. This guide provides a foundational understanding of these properties and the standard experimental methods used for their determination. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is essential for the informed selection and application of these compounds in various scientific and industrial endeavors.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14066610#physical-properties-of-c12-branched-alkanes\]](https://www.benchchem.com/product/b14066610#physical-properties-of-c12-branched-alkanes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com